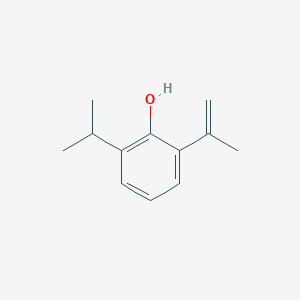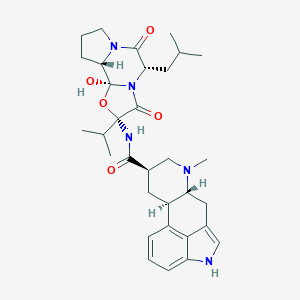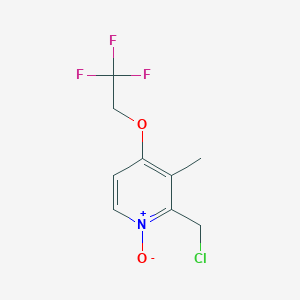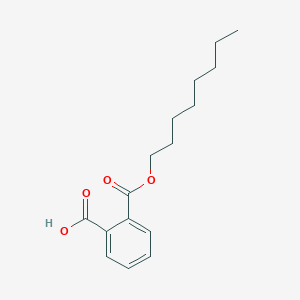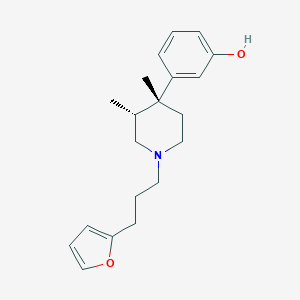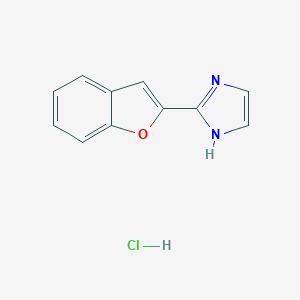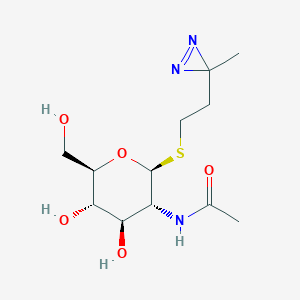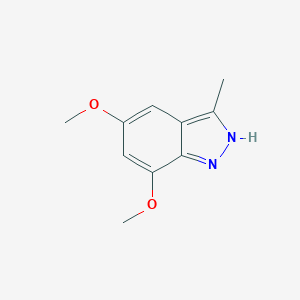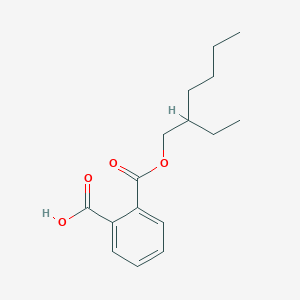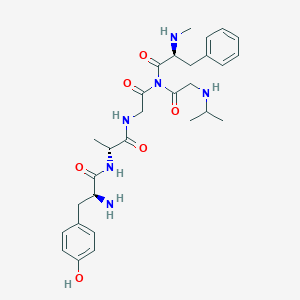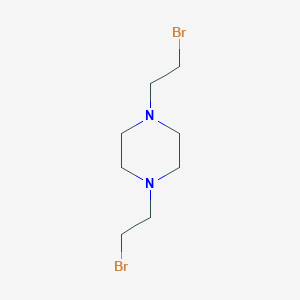
1,4-Bis(2-bromoethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-bromoethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two bromoethyl groups attached to the nitrogen atoms of the piperazine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromoethyl)piperazine typically involves the reaction of piperazine with 2-bromoethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the hydroxyl groups with bromine atoms. The reaction conditions usually involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-bromoethyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are the substituted piperazine derivatives.
Oxidation Reactions: Oxidized derivatives of piperazine.
Reduction Reactions: Reduced forms of the original compound.
Scientific Research Applications
1,4-Bis(2-bromoethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-bromoethyl)piperazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1,4-bis(2-chloroethyl): Similar structure but with chlorine atoms instead of bromine.
Piperazine, 1,4-bis(2-iodoethyl): Contains iodine atoms instead of bromine.
Piperazine, 1,4-bis(2-fluoroethyl): Fluorine atoms replace the bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)piperazine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. The bromine atoms make the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro analogs. This reactivity can be advantageous in certain synthetic applications and research studies.
Properties
CAS No. |
143757-52-2 |
|---|---|
Molecular Formula |
C8H16Br2N2 |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1,4-bis(2-bromoethyl)piperazine |
InChI |
InChI=1S/C8H16Br2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 |
InChI Key |
VNTGRYDBKWERBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCBr)CCBr |
Canonical SMILES |
C1CN(CCN1CCBr)CCBr |
Synonyms |
Piperazine, 1,4-bis(2-bromoethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


